2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
Overview
Description
The compound “2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid” is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor .Scientific Research Applications
Biological Activity Studies
The compound's derivatives show significant biological activity. One derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited potent cytotoxicity against cancer cell lines like HeLa, HepG2, and Vero, and demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
Chemical Properties and Synthesis
The chemical properties of related compounds have been studied, like the rates of alkaline hydrolysis of similar carboxylic acid methyl esters in different solutions (Feinstein, Gore, & Reed, 1969). Additionally, methods for the synthesis of compounds with similar structures have been developed, such as the synthesis of 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones from 2-methyl-furan-3-carboxylic acid hydrazide (Siwek et al., 2008).
Application in Drug Synthesis
The compound and its derivatives have been used in the synthesis of drugs. For example, furan-2-carboxylic acid was used as a starting material for synthesizing both enantiomers of pilocarpine, an important drug (Schmidt et al., 2021).
Development of Metal Complexes
Metal complexes involving derivatives of furan-2-carboxylic acid have been prepared and characterized. These complexes demonstrated potential biological activity against different bacterial strains (Yousif et al., 2017).
Analysis in Crystallography and Material Science
The compound's derivatives are also significant in material science. For instance, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a fluorinated ester derivative, showed promise as an antimycobacterial agent and was analyzed using various techniques like NMR, HRMS, and SC-XRD (Mori et al., 2022).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Nevertheless, indole derivatives are known to interact with their targets, causing changes that result in a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can produce diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-14-12(15(17)18)6-7-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMQRJZNYBCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=C(C=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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